Cas no 2228375-79-7 (2-1-(2-fluoro-6-methoxyphenyl)cyclopropylethan-1-amine)

2-1-(2-fluoro-6-methoxyphenyl)cyclopropylethan-1-amine structure
2228375-79-7 structure
商品名:2-1-(2-fluoro-6-methoxyphenyl)cyclopropylethan-1-amine
CAS番号:2228375-79-7
MF:C12H16FNO
メガワット:209.25994682312
CID:5945062
PubChem ID:165973533

2-1-(2-fluoro-6-methoxyphenyl)cyclopropylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-1-(2-fluoro-6-methoxyphenyl)cyclopropylethan-1-amine
    • 2228375-79-7
    • 2-[1-(2-fluoro-6-methoxyphenyl)cyclopropyl]ethan-1-amine
    • EN300-1811382
    • インチ: 1S/C12H16FNO/c1-15-10-4-2-3-9(13)11(10)12(5-6-12)7-8-14/h2-4H,5-8,14H2,1H3
    • InChIKey: YPXBAKBBPXKTGX-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=CC(=C1C1(CCN)CC1)OC

計算された属性

  • せいみつぶんしりょう: 209.121592296g/mol
  • どういたいしつりょう: 209.121592296g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 218
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

2-1-(2-fluoro-6-methoxyphenyl)cyclopropylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1811382-0.1g
2-[1-(2-fluoro-6-methoxyphenyl)cyclopropyl]ethan-1-amine
2228375-79-7
0.1g
$1119.0 2023-09-19
Enamine
EN300-1811382-1.0g
2-[1-(2-fluoro-6-methoxyphenyl)cyclopropyl]ethan-1-amine
2228375-79-7
1g
$1515.0 2023-05-23
Enamine
EN300-1811382-2.5g
2-[1-(2-fluoro-6-methoxyphenyl)cyclopropyl]ethan-1-amine
2228375-79-7
2.5g
$2492.0 2023-09-19
Enamine
EN300-1811382-10.0g
2-[1-(2-fluoro-6-methoxyphenyl)cyclopropyl]ethan-1-amine
2228375-79-7
10g
$6512.0 2023-05-23
Enamine
EN300-1811382-5g
2-[1-(2-fluoro-6-methoxyphenyl)cyclopropyl]ethan-1-amine
2228375-79-7
5g
$3687.0 2023-09-19
Enamine
EN300-1811382-0.05g
2-[1-(2-fluoro-6-methoxyphenyl)cyclopropyl]ethan-1-amine
2228375-79-7
0.05g
$1068.0 2023-09-19
Enamine
EN300-1811382-1g
2-[1-(2-fluoro-6-methoxyphenyl)cyclopropyl]ethan-1-amine
2228375-79-7
1g
$1272.0 2023-09-19
Enamine
EN300-1811382-5.0g
2-[1-(2-fluoro-6-methoxyphenyl)cyclopropyl]ethan-1-amine
2228375-79-7
5g
$4391.0 2023-05-23
Enamine
EN300-1811382-0.25g
2-[1-(2-fluoro-6-methoxyphenyl)cyclopropyl]ethan-1-amine
2228375-79-7
0.25g
$1170.0 2023-09-19
Enamine
EN300-1811382-0.5g
2-[1-(2-fluoro-6-methoxyphenyl)cyclopropyl]ethan-1-amine
2228375-79-7
0.5g
$1221.0 2023-09-19

2-1-(2-fluoro-6-methoxyphenyl)cyclopropylethan-1-amine 関連文献

2-1-(2-fluoro-6-methoxyphenyl)cyclopropylethan-1-amineに関する追加情報

Comprehensive Overview of 2-1-(2-fluoro-6-methoxyphenyl)cyclopropylethan-1-amine (CAS No. 2228375-79-7)

The compound 2-1-(2-fluoro-6-methoxyphenyl)cyclopropylethan-1-amine (CAS No. 2228375-79-7) is a structurally unique molecule that has garnered significant interest in pharmaceutical and biochemical research. Its distinct cyclopropyl and fluoro-methoxyphenyl moieties contribute to its potential applications in drug discovery and development. Researchers are particularly intrigued by its amine functional group, which often plays a critical role in biological activity and receptor binding. This compound's molecular architecture makes it a promising candidate for further exploration in therapeutic areas such as neurology and oncology.

In recent years, the demand for novel small-molecule compounds like 2-1-(2-fluoro-6-methoxyphenyl)cyclopropylethan-1-amine has surged, driven by advancements in high-throughput screening and computational chemistry. Scientists are increasingly focusing on structure-activity relationships (SAR) to optimize its efficacy and selectivity. The inclusion of a fluorine atom in its structure is noteworthy, as fluorination often enhances metabolic stability and bioavailability—a hot topic in modern medicinal chemistry. This aligns with current trends where researchers seek fluorinated compounds to improve drug-like properties.

The synthesis of CAS No. 2228375-79-7 involves sophisticated organic synthesis techniques, including cyclopropanation and amine protection-deprotection strategies. These methods are frequently discussed in academic forums and industry conferences, reflecting the compound's relevance in chemical synthesis circles. Moreover, its potential as a building block for more complex molecules has made it a subject of patents and proprietary research, highlighting its commercial value. Laboratories specializing in custom synthesis often list this compound in their catalogs, catering to the growing needs of pharmaceutical R&D.

From a bioavailability perspective, 2-1-(2-fluoro-6-methoxyphenyl)cyclopropylethan-1-amine exhibits promising physicochemical properties. Its logP and polar surface area suggest favorable membrane permeability, a key consideration in drug design. These attributes are frequently queried in scientific databases and AI-driven drug discovery platforms, where researchers input structural parameters to predict biological activity. The compound's molecular weight and hydrogen bond acceptors/donors also align with Lipinski's Rule of Five, making it a viable candidate for oral drug development.

In the context of neurological disorders, this compound's amine group and aromatic ring system have sparked interest in targeting G-protein-coupled receptors (GPCRs) and monoamine transporters. Such targets are central to treating conditions like depression and anxiety, which remain high-priority areas in mental health research. Additionally, its cyclopropyl ring may confer rigidity to the molecule, potentially enhancing binding affinity—a feature often explored in fragment-based drug discovery.

Environmental and green chemistry considerations are also relevant when discussing CAS No. 2228375-79-7. The pharmaceutical industry is under pressure to adopt sustainable synthesis methods, and this compound's structure may lend itself to catalytic processes that minimize waste. Searches for eco-friendly synthetic routes have increased, reflecting broader societal shifts toward sustainability in science.

In summary, 2-1-(2-fluoro-6-methoxyphenyl)cyclopropylethan-1-amine represents a compelling case study in modern drug discovery. Its structural features, synthetic accessibility, and potential therapeutic applications make it a molecule of enduring interest. As AI-powered research tools and cheminformatics continue to evolve, compounds like this will likely remain at the forefront of innovative medicine.

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